(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid
Description
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a bromine atom at the 3-position and an amino group at the 2-position of the propanoic acid chain
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
LROMXNHLKPFYBJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CSC(=C1Br)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CSC(=C1Br)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are notable methods for preparing thiophene derivatives . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Scientific Research Applications
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromothiophene moiety can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(2-bromophenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, a compound characterized by its unique thiophene structure with a bromine substitution, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
The compound's molecular formula is , with a molecular weight of 250.11 g/mol. Its structure comprises an amino acid backbone modified with a bromothiophene moiety, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrNO2S |
| Molecular Weight | 250.11 g/mol |
| IUPAC Name | (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid |
| CAS Number | 1269973-25-2 |
Synthesis
The synthesis of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid typically involves:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Bromination : The thiophene ring is brominated at the 3-position using brominating agents.
- Amino Acid Coupling : The brominated thiophene is coupled with an amino acid precursor to form the final product.
The biological activity of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is largely attributed to its interaction with various molecular targets in biological systems. The amino acid structure allows it to engage with enzymes and receptors, potentially modulating biochemical pathways.
Pharmacological Studies
Research indicates that this compound exhibits significant activity in several areas:
- Antioxidant Activity : Studies have shown that compounds with similar structures can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Preliminary investigations suggest that (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease research.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
Neuroprotective Study
In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of related thiophene derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and increased cell viability by modulating apoptotic pathways.
Antimicrobial Research
Another study focused on the antimicrobial activity of thiophene-based amino acids against various bacterial strains. The results showed that (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid inhibited the growth of Gram-positive bacteria, indicating its potential as a new antibiotic agent.
Comparative Analysis
To better understand the significance of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, it is essential to compare it with similar compounds:
| Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Properties |
|---|---|---|---|
| (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid | Moderate | Significant | Yes |
| (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid | Low | Moderate | No |
| (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | High | Significant | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
